Gelsenicine

Overview

Description

Gelsenicine is a representative alkaloid extracted from Gelsemium elegans. It has attracted research attention due to its cytotoxic, analgesic, anxiolytic, anti-inflammatory, and immunomodulating activities .

Synthesis Analysis

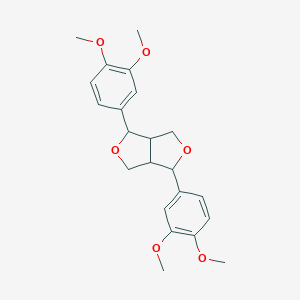

The biosynthesis of this compound in Gelsemium elegans leaf tissue is influenced by the application of hormones such as SA, MeJA, ETH, and ABA. Three genes, 8-HGO, LAMT, and STR, have a strong correlation with the amount of this compound measured in different samples . The first total synthesis of this compound relies on a gold-mediated cycloisomerization followed by a Cope rearrangement .Molecular Structure Analysis

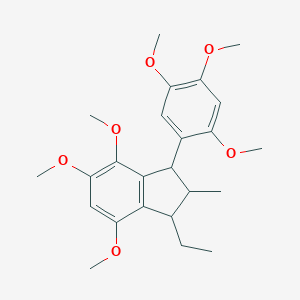

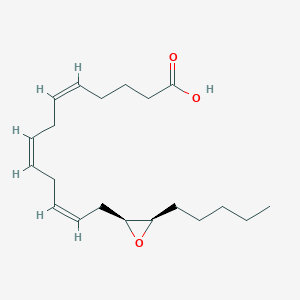

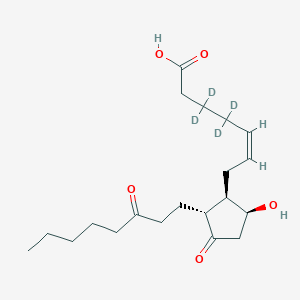

This compound has a molecular formula of C19H22N2O3, an average mass of 326.390 Da, and a mono-isotopic mass of 326.163055 Da .Chemical Reactions Analysis

This compound undergoes various metabolic reactions in the body, including demethylation, hydroxylation, acetylation, and glycine conjugation . It is metabolized by cytochrome P450 3A4 and 3A5 .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 463.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 72.5±3.0 kJ/mol and a flash point of 234.2±31.5 °C .Scientific Research Applications

Pharmacokinetics and Bioavailability

Gelsenicine, an indole alkaloid from Gelsemium elegans, has been studied for its pharmacokinetics and bioavailability in mice. A study by Li et al. (2018) established a method to determine this compound in mouse blood using UPLC-MS/MS. This research is significant for understanding how this compound is absorbed, distributed, and eliminated in the body, which is crucial for its potential clinical applications (Li et al., 2018).

Analgesic Effects

This compound has been researched for its analgesic effects. Liu et al. (2011) investigated its potential in treating inflammatory and neuropathic pain in mice. The study found that this compound produced dose-dependent analgesic effects in various pain models, suggesting its potential application in pain management (Liu et al., 2011).

Toxicity Assessment

The toxicity of this compound and the search for effective antidotes were explored by Li et al. (2022). This study is crucial for understanding the safety profile of this compound, which affects its potential therapeutic applications (Li et al., 2022).

NMDA Receptor-Mediated Excitotoxicity

Huang et al. (2021) studied the role of NMDA receptor-mediated excitotoxicity in the toxicity of this compound. This research provides insights into the molecular mechanisms underlying this compound's effects and its potential neurological impact (Huang et al., 2021).

Traditional and Clinical Applications

A chapter by Liu and Lu (1988) provides an overview of the pharmacological studies and clinical applications of Gelsemium alkaloids, including this compound, highlighting its historical and potential modern-day uses (Liu & Lu, 1988).

Synthesis and Chemical Studies

Newcomb et al. (2016) reported on the total synthesis of this compound, which is essential for its further study and potential pharmaceutical development (Newcomb et al., 2016).

Neurobiological and Immunomodulatory Effects

Zhang and Wang (2015) discussed the neurobiological, immunosuppressive, and antitumor effects of Gelsemium alkaloids, including this compound, indicating its diverse potential therapeutic applications (Zhang & Wang, 2015).

Novel Alkaloid Discovery

Kogure et al. (2006) isolated new this compound-related oxindole alkaloids, contributing to the chemical diversity knowledge of Gelsemium alkaloids and opening up new avenues for research (Kogure et al., 2006).

Mechanism of Action

Target of Action

Humantenmine, also known as Gelsenicine, is an indole alkaloid derived from the Gelsemium genus plants Studies on gelsemium alkaloids have shown that they modulate glycine receptors (glyrs) and gaba a receptors (gaba a rs), which are ligand-gated ion channels of the central nervous system (cns) .

Mode of Action

The exact mode of action of Humantenmine is still under investigation. While other Gelsemium alkaloids like gelsemine and koumine have been found to inhibit GlyRs and GABA A Rs . This suggests that Humantenmine may have a different mechanism of action.

Biochemical Pathways

It’s known that gelsemium alkaloids can affect the cns

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Humantenmine indicate that it is absorbed rapidly, widely distributed in tissues, extensively metabolized, and rapidly eliminated . These properties can influence the bioavailability of Humantenmine, potentially affecting its therapeutic efficacy and toxicity.

Result of Action

In vivo studies have shown that humantenmine is the most potent gelsemium indole alkaloid in terms of its toxicology, with ld50 values lower than 02 mg/kg . This suggests that Humantenmine may have significant cellular effects, potentially leading to toxicity at relatively low doses.

Safety and Hazards

Future Directions

The expression patterns of genes related to the Gelsenicine upstream biosynthesis pathway are being studied. This research is the first to examine the reference genes of G. elegans under different hormone treatments and will be useful for future molecular analyses of this medically important plant species .

properties

IUPAC Name |

(1R,2S,4S,7R,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGABVPVCRHEES-NWPJSNQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82354-38-9 | |

| Record name | Gelsenicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82354-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)